molecular formula C11H12N2OS B14878268 N-(3-cyano-4,5-dimethylthiophen-2-yl)cyclopropanecarboxamide

N-(3-cyano-4,5-dimethylthiophen-2-yl)cyclopropanecarboxamide

Cat. No.: B14878268
M. Wt: 220.29 g/mol
InChI Key: BECMMQUAQPLPKK-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)cyclopropanecarboxamide is a chemical compound with a unique structure that includes a thiophene ring substituted with cyano and dimethyl groups, and a cyclopropanecarboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)cyclopropanecarboxamide typically involves the reaction of 3-cyano-4,5-dimethylthiophene with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5-dimethylthiophen-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-cyano-4,5-dimethylthiophen-2-yl)cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, affecting the reactivity of the thiophene ring. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-cyano-4,5-dimethylthiophen-2-yl)cyclopropanecarboxamide is unique due to its combination of a cyclopropane ring with a thiophene ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)cyclopropanecarboxamide

InChI

InChI=1S/C11H12N2OS/c1-6-7(2)15-11(9(6)5-12)13-10(14)8-3-4-8/h8H,3-4H2,1-2H3,(H,13,14)

InChI Key

BECMMQUAQPLPKK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2CC2)C

Origin of Product

United States

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